![molecular formula C12H9F3N2O2S B2847181 N-pyridin-4-yl-3-(trifluoromethyl)benzenesulfonamide CAS No. 667913-37-3](/img/structure/B2847181.png)
N-pyridin-4-yl-3-(trifluoromethyl)benzenesulfonamide
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Description
N-pyridin-4-yl-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Catalysis
N-pyridin-4-yl-3-(trifluoromethyl)benzenesulfonamide derivatives have been explored in the context of transfer hydrogenation reactions. For instance, Cp*Ir(pyridinesulfonamide)Cl pre-catalysts, incorporating pyridinesulfonamide ligands, demonstrated high efficiency in the transfer hydrogenation of various ketones under base-free conditions. This catalysis does not require dried and degassed substrates or basic additives, showcasing the robustness and versatility of these compounds in organic transformations (Ruff et al., 2016).
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of this compound derivatives. For example, synthesized derivatives exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antimicrobial agents (Ijuomah et al., 2022).
Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoforms, which are relevant to cancer progression. Some compounds showed promising inhibitory activity and selectivity towards specific isoforms, indicating their potential as anticancer drug candidates (Aimene et al., 2019).
Molecular Docking Studies
Molecular docking studies of novel synthesized compounds, including those with this compound moieties, have demonstrated interactions with target enzymes or receptors. These studies help predict the binding affinity and selectivity of these compounds towards biological targets, aiding in the rational design of new drugs (Elangovan et al., 2021).
properties
IUPAC Name |
N-pyridin-4-yl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)17-10-4-6-16-7-5-10/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHBCCXUHBPRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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